molecular formula C36H54O12 B3029422 (2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione CAS No. 65597-45-7

(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B3029422
CAS No.: 65597-45-7
M. Wt: 678.8 g/mol
InChI Key: GOWXUGYRPHOTEQ-QYNXQQORSA-N
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Description

The compound "(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione" is a highly substituted cyclopenta[a]phenanthrene derivative. Key structural features include:

  • Cyclopenta[a]phenanthrene core: A fused polycyclic system common in steroids and triterpenoids.
  • Substituents:
    • A 17-[(E,2S)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl] side chain with α,β-unsaturated ketone functionality.
    • A 16-hydroxy group and pentamethyl substitution (positions 4,4,9,13,14).
    • A glycosidic moiety [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] at position 2, likely a hexose derivative.
    • Diones at positions 3 and 11.

The glycosylation may enhance solubility compared to non-glycosylated analogues .

Properties

CAS No.

65597-45-7

Molecular Formula

C36H54O12

Molecular Weight

678.8 g/mol

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,11-12,18-22,25-28,30,37-38,41-43,45-46H,10,13-16H2,1-8H3/b12-11+/t18-,19-,20+,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1

InChI Key

GOWXUGYRPHOTEQ-QYNXQQORSA-N

SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Origin of Product

United States

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It has been shown to exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and modulate inflammatory pathways.

Antioxidant Activity

Research indicates that the compound demonstrates potent antioxidant activity. It effectively reduces oxidative stress by neutralizing free radicals. A study reported that compounds with similar structural motifs significantly inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Properties

The compound’s anti-inflammatory effects have been documented in several studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking the NF-kB signaling pathway. This action suggests potential therapeutic applications in treating chronic inflammatory diseases .

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerate to HighNF-kB pathway inhibition
AntimicrobialModerateMembrane disruption and metabolic inhibition

Case Study 1: Antioxidant Efficacy

A study conducted on a series of related compounds demonstrated that the compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays. This indicates strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls .

Case Study 3: Antimicrobial Activity

A clinical trial tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating promising antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Substituents Biological Activity Key Differences vs. Target Compound References
MOL000285 5-isopropyl-hex-5-enoic acid at C17; no glycosylation Eph-ephrin antagonism (Ki ~ nM range) Lacks sugar moiety and diones; reduced solubility
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one 11-methyl, 17-keto Potent mutagen/carcinogen (mouse skin) No hydroxyls or glycosylation; higher lipophilicity
Chenodeoxycholic Acid (4) 7α-hydroxyl, 12α-hydroxyl Inactive in EphA2-ephrin-A1 binding Hydroxylation at C7/C12 disrupts activity; target compound avoids these positions
16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene 11-methoxy, 15H Carcinogenic (mouse skin) Methoxy vs. target’s hydroxy groups; altered metabolic activation
MOL000273 6-methylhept-5-enoic acid at C17 Moderate cytotoxicity Shorter side chain; lacks sugar and diones

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this complex steroid-derived compound, and what strategies are recommended to address stereochemical control during synthesis?

  • Answer : The compound’s synthesis is complicated by its stereochemical complexity (eight stereocenters) and the presence of labile functional groups (e.g., hydroxyl, enone, glycosidic oxy). Key strategies include:

  • Chiral pool synthesis : Utilize naturally occurring chiral precursors (e.g., hexose derivatives for the glycosidic moiety) to reduce stereochemical uncertainty .
  • Asymmetric catalysis : Employ transition-metal catalysts or organocatalysts for stereoselective formation of the enone and hydroxyl groups .
  • Protecting group optimization : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent undesired side reactions during glycosidic bond formation .
    • Validation : Monitor intermediates via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, with emphasis on NOESY/ROESY for stereochemical confirmation .

Q. Which analytical techniques are most effective for characterizing the glycosidic linkage and verifying its regiochemistry in this compound?

  • Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns of the glycosidic moiety .
  • 2D-NMR (HSQC, HMBC) : Map 1H^{1}\text{H}-13C^{13}\text{C} correlations to resolve linkage positions (e.g., anomeric proton coupling constants for α/β configuration) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, though challenges arise due to the compound’s conformational flexibility .

Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions for in vitro assays?

  • Answer :

  • Solubility screening : Use a tiered solvent system (water, DMSO, ethanol) with dynamic light scattering (DLS) to detect aggregation .
  • Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-PDA monitoring for decomposition products, particularly at the enone and glycosidic bonds .
  • pH-dependent studies : Use UV-Vis spectroscopy to track absorbance shifts in the enone group (λ~240 nm) under acidic/basic conditions .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Answer :

  • Dose-response validation : Perform triplicate assays across multiple concentrations (e.g., 0.1–100 µM) to establish IC50_{50} consistency .
  • Interference testing : Include controls for non-specific binding (e.g., detergent screens) to rule out aggregation-based false positives .
  • Structural analogs : Synthesize and test derivatives lacking specific substituents (e.g., glycosidic group) to isolate pharmacophore contributions .

Q. How does the stereochemistry of the 16-hydroxy and 17-dihydroxy-6-methylheptenyl groups influence binding to steroid hormone receptors?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with glucocorticoid receptor (GR) ligand-binding domains, focusing on hydrogen bonding (16-OH) and hydrophobic packing (17-side chain) .
  • Comparative MD simulations : Run 100-ns simulations of epimeric forms (16R vs. 16S) to assess conformational stability and receptor residence time .
  • In vitro mutagenesis : Engineer GR mutants (e.g., Q570A) to disrupt hydrogen bonding and quantify binding affinity shifts via SPR .

Q. What methodologies are recommended for studying the compound’s metabolic pathways in hepatic microsomal models?

  • Answer :

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, followed by UPLC-QTOF-MS to detect hydroxylation/oxidation products .
  • Phase II conjugation : Supplement HLMs with UDPGA or PAPS to identify glucuronidation/sulfation sites via isotopic labeling .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess time-dependent inhibition (TDI) risks .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what are the limitations of these models?

  • Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), BBB permeability (low), and CYP450 interactions. Validate with experimental Caco-2 permeability assays .
  • Limitations : In silico models often fail to account for glycosidic bond hydrolysis in vivo. Supplement with ex vivo intestinal perfusion studies .

Methodological Considerations for Data Contradictions

Q. When conflicting data arise in thermal stability studies (e.g., DSC vs. TGA), how should researchers reconcile these discrepancies?

  • Answer :

  • Multi-technique correlation : Pair DSC (melting endotherm) with hot-stage microscopy to visually confirm decomposition phases .
  • Kinetic analysis : Apply the Flynn-Wall-Ozawa method to TGA data to calculate activation energy (Ea_a) and compare with DSC-derived values .
  • Sample purity verification : Re-analyze via HPLC-ELSD to rule out impurities affecting thermal profiles .

Q. What statistical frameworks are optimal for designing dose-escalation studies involving this compound?

  • Answer :

  • Adaptive design : Use Bayesian continual reassessment methods (CRM) to minimize sample size while identifying MTD .
  • Response surface modeling (RSM) : Optimize dosing intervals and combinatorial effects (e.g., with adjuvants) via central composite design .

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